tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNQFOKZUQWWDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659967 | |
| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898271-20-0 | |
| Record name | 1,1-Dimethylethyl 3-(2-aminoethyl)-1-azetidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898271-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Comparative Yields Across Methods
| Method | Yield (%) | Purity (%) | Key Conditions | Source |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 98 | DMSO, 80°C, 12 h | |
| Reductive Amination | 78 | 95 | NaBH₃CN, MeOH, rt | |
| EDCI/HOBt Coupling | 81 | 97 | DCM, EDCI (1.2 equiv), 4 h |
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | +15–20% |
| Solvent | DMSO > DMF > THF | DMSO: +25% |
| Catalyst | Pd/C (10 wt%) | +10% (vs. none) |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate serves as a versatile building block in organic synthesis. It is used to create more complex heterocyclic compounds and natural product analogs. The presence of the azetidine ring contributes to its utility in constructing diverse molecular architectures.
2. Medicinal Chemistry:
In medicinal chemistry, this compound has been investigated for its potential pharmacological properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research suggests that it may possess neuroprotective, antinociceptive, and antimicrobial activities, which are crucial for developing new therapeutic agents.
3. Biological Research:
The compound is utilized in biological studies to explore the effects of azetidine derivatives on cellular systems. Its role in modulating enzyme activity and receptor interactions provides insights into its mechanisms of action, which can be pivotal in understanding disease processes and therapeutic interventions.
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved neuronal function, highlighting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound demonstrated effectiveness against several bacterial strains, suggesting its potential use as an antibiotic agent. The study focused on the compound's mechanism of action, which involved disrupting bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of biologically active molecules, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .
Comparison with Similar Compounds
Physicochemical and Bioactivity-Related Properties
The substituent at the 3-position significantly influences solubility, lipophilicity, and bioavailability.
Key Observations:
- Solubility: The aminoethyl derivative’s higher topological polar surface area (TPSA = 64.6 Ų) correlates with improved aqueous solubility compared to bromoethyl analogs (TPSA = 40.5 Ų) .
- Drug-Likeness: Aminoethyl and hydroxyethyl derivatives show favorable GI absorption profiles, making them suitable for oral drug development .
Biological Activity
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by an azetidine ring and a tert-butyl ester group, has been studied for its interactions with various biological targets, including enzymes and receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Structural Overview
The molecular structure of this compound can be represented by the following chemical formula and SMILES notation:
- Chemical Formula : C₉H₁₈N₂O₂
- SMILES : CC(C)(C)OC(=O)N1CC(C1)CCN
This structure includes a tert-butyl group that enhances the compound's stability and solubility, while the azetidine ring provides a framework for potential interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The amino group in the structure can form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, influencing their activity. The steric hindrance provided by the tert-butyl group affects the binding affinity and specificity of the compound.
Key Interactions
- Enzyme Inhibition : The compound may inhibit certain enzymes by mimicking natural substrates or inhibitors.
- Receptor Binding : It can bind to receptors, modulating their activity and potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which are summarized in the following table:
| Biological Activity | Description |
|---|---|
| Anticancer | Potential cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Activity against bacterial and fungal strains. |
| Neuroprotective | Possible protective effects in neurodegenerative models. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity :
-
Antimicrobial Properties :
- Research has shown that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it could inhibit bacterial growth with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
-
Neuroprotective Effects :
- In models of oxidative stress-induced neurotoxicity, this compound demonstrated protective effects on neuronal cells, reducing cell death by approximately 30% compared to controls.
Q & A
Q. What synthetic routes are recommended for synthesizing tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate, and how can computational methods improve efficiency?
A common approach involves coupling azetidine derivatives with tert-butyl-protected amines. Computational methods, such as quantum chemical reaction path searches, can predict viable pathways and transition states, reducing trial-and-error experimentation. For example, integrating density functional theory (DFT) calculations with experimental validation helps identify optimal reaction conditions (e.g., solvent polarity, temperature) and minimizes side reactions .
Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : For confirming proton/carbon environments and amine/ester functional groups.
- Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar azetidine derivatives .
- Infrared (IR) Spectroscopy : Confirms functional groups via characteristic absorption bands (e.g., C=O stretch at ~1700 cm⁻¹).
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
- Follow institutional Chemical Hygiene Plans (e.g., mandatory safety training and 100% pass rates on safety exams before lab access) .
- Refer to safety data sheets (SDS) of analogous compounds for emergency measures, such as immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can quantum chemical calculations be integrated into experimental design to optimize synthesis?
- Reaction Path Searches : Use DFT or ab initio methods to model reaction mechanisms and identify energy barriers. For example, calculate activation energies for nucleophilic substitution at the azetidine ring to predict regioselectivity .
- Solvent/Catalyst Screening : Computational solvent parameter databases (e.g., COSMO-RS) can predict solvation effects, while ligand-property maps guide catalyst selection.
- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational models, enabling iterative optimization .
Q. What methodologies address discrepancies between theoretical predictions and experimental outcomes in synthesis?
- Error Analysis : Compare computed activation energies with experimental kinetics to identify systematic errors (e.g., approximations in solvation models).
- Multivariate Analysis : Apply design-of-experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) causing yield variations.
- Cross-Validation : Use alternative computational methods (e.g., molecular dynamics vs. static DFT) to confirm mechanistic hypotheses .
Q. How do solvent and catalyst choices influence reaction kinetics and stereochemistry in tert-butyl-protected azetidine derivatives?
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, enhancing azetidine ring functionalization.
- Catalyst Design : Chiral ligands (e.g., BINOL derivatives) induce enantioselectivity in asymmetric amine coupling. Kinetic studies using stopped-flow spectroscopy can quantify rate constants under varying conditions .
Q. What strategies mitigate side reactions during the introduction of the 2-aminoethyl group to the azetidine ring?
- Protection/Deprotection : Temporarily mask reactive amines with Boc or Fmoc groups to prevent undesired nucleophilic attacks.
- Temperature Control : Lower temperatures reduce thermal degradation of intermediates.
- In Situ Monitoring : Use real-time techniques like Raman spectroscopy to detect byproduct formation and adjust conditions dynamically .
Data Contradiction Analysis
Q. How should researchers resolve conflicting spectral data (e.g., NMR shifts) for this compound?
- Cross-Referencing : Compare experimental NMR shifts with computed chemical shifts (e.g., using Gaussian or ADF software).
- Isotopic Labeling : Introduce deuterium or ¹³C labels to distinguish overlapping signals.
- Collaborative Validation : Share raw data with independent labs to confirm reproducibility, addressing potential calibration errors .
Q. What experimental frameworks are recommended for scaling up synthesis while maintaining yield and purity?
- Process Intensification : Use microreactors to enhance heat/mass transfer and reduce side reactions.
- Design for Manufacturability (DFM) : Apply CRDC guidelines for reactor design (e.g., continuous-flow systems) and process control (e.g., PID algorithms for temperature regulation) .
Methodological Resources
| Research Aspect | Recommended Methodology | Key References |
|---|---|---|
| Synthesis | Quantum chemical reaction path searches | ICReDD framework |
| Characterization | X-ray crystallography for stereochemical resolution | Acta Crystallographica |
| Safety | Institutional Chemical Hygiene Plans | Lab safety regulations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
